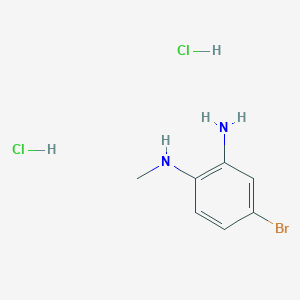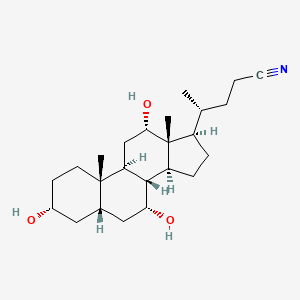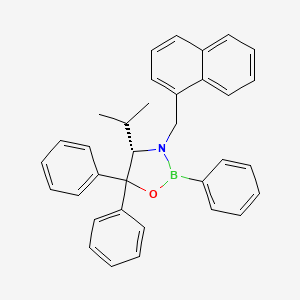
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride is a unique chemical compound with the molecular formula C7H11BrCl2N2 . It has a molecular weight of 273.99 . The compound is available in solid form . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrC1=CC=C (NC)C (N)=C1.Cl.Cl . The InChI representation is 1S/C7H9BrN2.2ClH/c1-10-7-3-2-5 (8)4-6 (7)9;;/h2-4,10H,9H2,1H3;2*1H . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 273.99 .Applications De Recherche Scientifique
Synthesis of Fluorobromobiphenyls
This compound serves as a key intermediate in the synthesis of various brominated organic compounds, including 2-Fluoro-4-bromobiphenyl, which is crucial for the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method involves the diazotization of related anilines, highlighting its role in facilitating large-scale production of medically relevant compounds (Qiu et al., 2009).
Environmental and Health Impact Studies
The compound is also studied in the context of environmental and health impact assessments of related chemicals. For example, studies on alkyl diamines, which share structural similarities with 4-Bromo-N1-methyl-benzene-1,2-diamine, focus on their acute toxicity and potential as skin and respiratory irritants. Such research underscores the importance of understanding the toxicological profiles of related chemical compounds (Kennedy, 2007).
Heterocyclic Compound Synthesis
Research into the synthesis and applications of heterocyclic compounds like 1,4-dihydropyridines, which are significant in drug development and synthetic organic chemistry, highlights the role of related chemical structures in facilitating the creation of biologically active molecules. This underscores the compound's relevance to pharmaceutical chemistry and drug discovery processes (Sohal, 2021).
Supramolecular Chemistry
The study of benzene-1,3,5-tricarboxamides (BTAs) for their self-assembly and potential applications in nanotechnology, polymer processing, and biomedical applications indicates the broad utility of structurally related compounds in designing materials with advanced functionalities. This research highlights the versatility of such compounds in contributing to the development of new materials and technologies (Cantekin et al., 2012).
Flame Retardants and Environmental Monitoring
Investigations into novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, reflect the environmental relevance of brominated compounds. Such studies are crucial for understanding the environmental fate, potential risks, and the need for monitoring and regulation of these substances (Zuiderveen et al., 2020).
Propriétés
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKBBYQWZWAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)


amino}propanoic acid](/img/structure/B6309305.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)


![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)



